molecular formula C12H16N2O2 B13723215 5-Amino-2-cyclopropylmethoxy-N-methylbenzamide

5-Amino-2-cyclopropylmethoxy-N-methylbenzamide

Cat. No.: B13723215
M. Wt: 220.27 g/mol
InChI Key: KTMCTQRZRPYUTB-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropylmethoxy-N-methylbenzamide is a chemical compound with a unique structure that includes an amino group, a cyclopropylmethoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyclopropylmethoxy-N-methylbenzamide typically involves the reaction of 2-cyclopropylmethoxybenzoic acid with methylamine and subsequent amination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Amino-2-cyclopropylmethoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylmethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-N-methoxy-N-methylbenzamide
  • 2-Amino-5-methylbenzamide
  • 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Comparison: 5-Amino-2-cyclopropylmethoxy-N-methylbenzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-amino-2-(cyclopropylmethoxy)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15)

InChI Key

KTMCTQRZRPYUTB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OCC2CC2

Origin of Product

United States

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